N-(1',2-dihydroxy-[1,2'-binaphthalen]-4'-yl)-4-methoxybenzenesulfonamide, also known as C188-9, is a valuable compound in scientific research due to its function as a chiral ligand in asymmetric synthesis []. Chiral ligands are molecules that can control the stereochemistry of a reaction, meaning they influence the arrangement of atoms in the final product. This ability is crucial for creating enantiopure compounds, which are essential in many pharmaceutical and material science applications.
The specific structure of N-(1',2-dihydroxy-[1,2'-binaphthalen]-4'-yl)-4-methoxybenzenesulfonamide allows it to bind to metal catalysts and introduce chirality during a reaction. The dihydroxy groups on the binaphthyl backbone interact with the metal center, while the methoxy group on the benzenesulfonamide moiety helps to fine-tune the ligand's properties []. Research has demonstrated the effectiveness of C188-9 in various asymmetric reactions, including aldol additions, Diels-Alder cycloadditions, and epoxide ring-opening reactions [, ].
C188-9 is a small-molecule inhibitor specifically targeting the signal transducer and activator of transcription 3 (STAT3), a transcription factor implicated in various cancers. It was developed through a hit-to-lead program that utilized C188 as a scaffold, demonstrating enhanced potency in inhibiting STAT3 compared to its predecessor. C188-9 binds with high affinity to the phosphotyrosyl peptide binding site within the Src homology 2 domain of STAT3, significantly reducing its activity in various cancer cell lines, including head and neck squamous cell carcinoma and hepatocellular carcinoma .
TTI-101 acts as a STAT3 inhibitor []. STAT3 proteins become activated by phosphorylation, a process involving the addition of a phosphate group. TTI-101 is believed to bind to the STAT3 protein in its non-phosphorylated state, preventing its activation and subsequent downstream signaling events []. However, the detailed molecular mechanism of this interaction remains under investigation.
C188-9 exhibits a range of biological activities:
The synthesis of C188-9 involves several steps rooted in medicinal chemistry techniques. Initially, virtual ligand screening was employed to identify potential inhibitors from large chemical libraries. Subsequent modifications were made based on structure-activity relationship studies and pharmacophore modeling. The final synthesis typically involves:
C188-9 has potential applications in:
C188-9 has been studied for its interactions with several biological targets:
C188-9 shares similarities with several other small-molecule inhibitors targeting STAT proteins or related pathways. Here are some comparable compounds:
Compound | Target | Unique Features |
---|---|---|
C188 | STAT3 | Predecessor of C188-9; lower potency |
TTI-101 | STAT3 | Similar mechanism; under clinical evaluation |
Stattic | STAT3 | Non-covalent inhibitor; different binding site |
WP1066 | STAT3 | Dual inhibitor (also targets JAK2); broader effects |
AZD9150 | STAT3 | Antisense oligonucleotide; different mechanism |
C188-9 is unique due to its high potency and specificity for the SH2 domain of STAT3, making it a promising candidate for further clinical development compared to other inhibitors that may have broader or less targeted effects .
Irritant